molecular formula C11H22N2O3 B12305211 tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

Cat. No.: B12305211
M. Wt: 230.30 g/mol
InChI Key: NXJVHCJFHNTVSB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a hydroxycyclopentyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves the reaction of 3-(aminomethyl)-4-hydroxycyclopentylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amines[][3].

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine:

  • Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl N-(3-aminopropyl)carbamate

Uniqueness:

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)

InChI Key

NXJVHCJFHNTVSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CN

Origin of Product

United States

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